molecular formula C13H16N2O4S B1211356 Taltrimide CAS No. 81428-04-8

Taltrimide

Cat. No. B1211356
CAS RN: 81428-04-8
M. Wt: 296.34 g/mol
InChI Key: NZKNHIQZWSVJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taltrimide is a lipophilic derivative of taurine, identified as a potent anticonvulsant in animal studies. Despite its significant biochemical changes observed in epileptic patients during clinical trials, including changes in cerebrospinal fluid contents and concentrations of antiepileptic drugs, no definitive clinical or neurophysiological effects were directly attributed to its application in humans (Airaksinen et al., 1987). Its synthesis, molecular structure, and properties are explored through scientific research, focusing on its chemical and physical attributes rather than its clinical applications or side effects.

Synthesis Analysis

The synthesis of taltrimide involves chemical processes that aim to combine taurine's structure with lipophilic groups to enhance its anticonvulsive effects. Although specific synthesis pathways are not detailed in the available literature, the approach likely involves the modification of taurine molecules to incorporate sulphonamide groups, enhancing the compound's lipophilicity and potentially its efficacy as an anticonvulsant. Research focusing on the synthesis of similar compounds may provide insights into the methodologies applied for taltrimide.

Molecular Structure Analysis

Taltrimide's molecular structure is characterized by the incorporation of phthalimidoethanesulphon-N-isopropylamide, which contributes to its lipophilic nature and anticonvulsant properties. This structure is crucial for its activity, as it influences the compound's interaction with biological targets. Molecular dynamics simulation studies, such as those on related compounds, can shed light on the interfacial phenomena that taltrimide might exhibit at biological interfaces (Du & Miller, 2007).

Scientific Research Applications

Anticonvulsive Properties

Taltrimide, a lipophilic taurine derivative, has been studied for its anticonvulsive effects. In experimental models of epilepsy, taltrimide showed definitive anticonvulsive effects. However, clinical trials in humans have produced mixed results. For instance, Keränen et al. (1987) found that taltrimide increased the photoconvulsive response in EEG in some epileptic patients, suggesting specific effects on photosensitivity but not general anticonvulsive effects (Keränen et al., 1987). Another study by Koivisto et al. (1987) reported an increase in seizure frequency during taltrimide treatment, indicating that its anticonvulsive effect observed in animal models might not translate to humans (Koivisto et al., 1987).

Biochemical Studies

Taltrimide's impact on various biochemical parameters in epileptic patients has been explored. Airaksinen et al. (1987) conducted a study where taltrimide was administered to drug-resistant epileptic patients, and changes in amino acids, cerebrospinal fluid contents, and antiepileptic drug concentrations were observed. These changes partially resembled those found after taurine treatment, providing insights into taltrimide’s biochemical actions (Airaksinen et al., 1987).

Effects on GABA and Taurine Transport and Binding

Kontro and Oja (1987) investigated taltrimide's effects on the transport and binding of GABA (gamma-aminobutyric acid) and taurine in the mouse cerebrum. Their findings showed that taltrimide and its metabolites influenced the release and binding of these neurotransmitters, which might contribute to its anticonvulsant properties (Kontro & Oja, 1987).

Comparative Studies with Other Anticonvulsants

In a controlled study comparing taltrimide with sodium valproate, Iivanainen et al. (1990) found valproate effective in reducing seizure frequency in partial epilepsy, but taltrimide did not show a significant improvement compared to placebo (Iivanainen et al., 1990).

Derivative Synthesis and Anticonvulsant Activity

Akgul et al. (2007) synthesized N‐Phenyl‐2‐phtalimidoethanesulfonamide derivatives, inspired by taltrimide’s structure. They found that certain substituents on the N‐phenyl ring led to compounds with more active anticonvulsant properties compared to the unsubstituted derivatives (Akgul et al., 2007).

Dopaminergic System Modulation

Kontro and Oja (1986) also studied taltrimide's effects on dopaminergic systems in the brain, finding that it could moderately interfere with the binding of spiperone, a dopaminergic receptor antagonist, suggesting potential modulation of dopaminergic neurotransmission (Kontro & Oja, 1986).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-propan-2-ylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-9(2)14-20(18,19)8-7-15-12(16)10-5-3-4-6-11(10)13(15)17/h3-6,9,14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKNHIQZWSVJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)CCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50868612
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(propan-2-yl)ethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taltrimide

CAS RN

81428-04-8
Record name Taltrimide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081428048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TALTRIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ74U9QR5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Taltrimide
Reactant of Route 2
Reactant of Route 2
Taltrimide
Reactant of Route 3
Reactant of Route 3
Taltrimide
Reactant of Route 4
Reactant of Route 4
Taltrimide
Reactant of Route 5
Reactant of Route 5
Taltrimide
Reactant of Route 6
Reactant of Route 6
Taltrimide

Citations

For This Compound
107
Citations
K Koivisto, J Sivenius, T Keränen, J Partanen… - …, 1986 - Wiley Online Library
… during the taltrimide treatment. The anticonvulsive effect of taltrimide observed in animal … , the seizures increased statistically significantly during taltrimide treatment. The reason for …
Number of citations: 21 onlinelibrary.wiley.com
T Keränen, VSJ Partanen, K Koivisto, O Tokola… - …, 1987 - Wiley Online Library
… Taltrimide is a lipophilic taurine derivative with definitive anticonvulsive effects in experimental epilepsy models. In this study, taltrimide … after taltrimide treatment. Only one patient had re- …
Number of citations: 10 onlinelibrary.wiley.com
P Kontro, SS Oja - Neuropharmacology, 1987 - Elsevier
… anticonvulsive derivative of taurine, taltrimide (2-phthalimido-… was inhibited in vitro by taltrimide and its dealkylated metabolite, … Both taltrimide and its dealkylated metabolite strongly …
Number of citations: 23 www.sciencedirect.com
EM Airaksinen, K Koivisto, T Keränen, A Pitkänen… - Epilepsy research, 1987 - Elsevier
… In conclusion, despite the anticonvulsant effect of taltrimide in acute animal studies and certain biochemical responses resembling those of taurine, no antiepileptic effect of taltrimide …
Number of citations: 13 www.sciencedirect.com
M Iivanainen, O Waltimo, O Tokola… - Acta Neurologica …, 1990 - Wiley Online Library
… on patients with intractable epilepsy adding taltrimide on existing antiepileptic … of taltrimide between those previously used, and applying a double blind cross-over design: taltrimide …
Number of citations: 6 onlinelibrary.wiley.com
K Nakagawa, RJ Huxtable - Neurochemistry international, 1985 - Elsevier
… In the genetically seizure-susceptible rat, taltrimide raised the … Taltrimide had a greater potency against maximal as … In pentylene tetrazole-induced seizures in the rat, taltrimide (…
Number of citations: 21 www.sciencedirect.com
O Akgul, F Sultan Kilic, K Erol… - Archiv der Pharmazie …, 2007 - Wiley Online Library
… In this study, inspired by the structures of the taltrimide, 2-phthalimidoethanesulphonamide, … for an N-phenyl ring in the taltrimide molecule abolished the anticonvulsant activity. However…
Number of citations: 21 onlinelibrary.wiley.com
P Kontro, SS Oja - Neuroscience, 1986 - Elsevier
… structural analogues and two new anticonvulsant derivatives, taltrimide and MY-103, on the function … Taurine, taltrimide and MY-103 inhibited spiperone binding moderately. The binding …
Number of citations: 8 www.sciencedirect.com
H Trachtman, R Del Pizzo, JA Sturman… - American journal of …, 1988 - jamanetwork.com
… Animals that were pretreated with taltrimide had a significantly increased brain TTW … of the taltrimide vs GES protocol may be attributable to older age and longer survival in the taltrimide-…
Number of citations: 36 jamanetwork.com
ML Toivonen, IB Linden, H Vapaatalo - … on Taurine: Biological Actions and Clinical …, 1984
Number of citations: 3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.